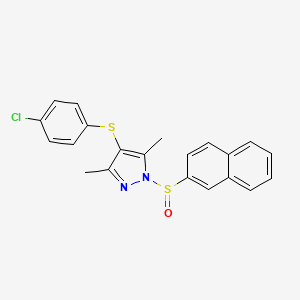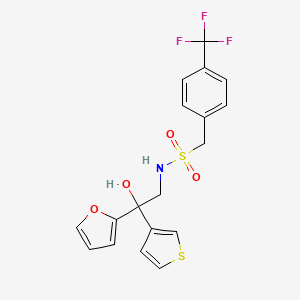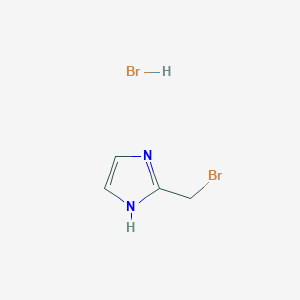
4-amino-N~5~-(2-fluorobenzyl)-N~3~-isopropylisothiazole-3,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N~5~-(2-fluorobenzyl)-N~3~-isopropylisothiazole-3,5-dicarboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FIT-039 and is a small molecule inhibitor of the host cell factor C1 (HCF-1). HCF-1 is a conserved protein that plays a crucial role in the replication of a wide range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). FIT-039 has shown promising results in inhibiting the replication of these viruses, making it a potential candidate for the development of antiviral drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
A study by Song et al. (2005) focuses on synthesizing fluorine compounds containing isoxazole moiety, which are structurally related to 4-amino-N5-(2-fluorobenzyl)-N3-isopropylisothiazole-3,5-dicarboxamide. These compounds, including α-amino fluorobenzyl-phosphonates, exhibit moderate anticancer activity in vitro, as determined by the MTT method. This highlights the potential of such fluorine compounds in cancer research and treatment (Song et al., 2005).
Antitumor Properties
Hutchinson et al. (2001) synthesized fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which share structural similarities with the chemical . These compounds were found to be potently cytotoxic in specific human breast cell lines but inactive against other cell lines, including prostate, nonmalignant breast, and colon cells. This study indicates the selective cytotoxicity of fluorinated benzothiazoles, which could be relevant for targeted cancer therapies (Hutchinson et al., 2001).
Amino Acid Prodrugs in Antitumor Research
Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles. This research showed that such prodrugs can be metabolically activated to target specific cancer cell lines. This study demonstrates the potential of using prodrugs, which could be structurally similar to 4-amino-N5-(2-fluorobenzyl)-N3-isopropylisothiazole-3,5-dicarboxamide, in cancer treatment (Bradshaw et al., 2002).
Structural Characterization and Anticancer Agents
Butler et al. (2013) synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which are structurally related to the chemical . These compounds exhibited cytotoxic effects on the MCF-7 breast cancer cell line, suggesting their potential as anticancer agents. The study also involved guanine oxidation studies to understand the mechanism of action (Butler et al., 2013).
In Vitro Antimicrobial Activity
Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing relevance to the structure of the chemical . The compounds exhibited weak to moderate antibacterial and antifungal activities, indicating their potential use in antimicrobial research (Alhameed et al., 2019).
Eigenschaften
IUPAC Name |
4-amino-5-N-[(2-fluorophenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-8(2)19-14(21)12-11(17)13(23-20-12)15(22)18-7-9-5-3-4-6-10(9)16/h3-6,8H,7,17H2,1-2H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNSJDSSNKJSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)
![N-(sec-butyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2563478.png)
![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)
![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)
![Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563481.png)
![1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563482.png)

![methyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2563486.png)
